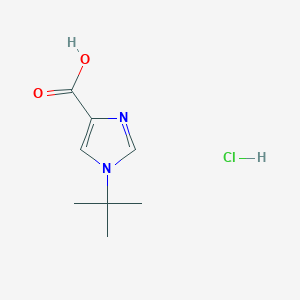
1-Tert-butylimidazole-4-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Tert-butylimidazole-4-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2344681-11-2 . It has a molecular weight of 204.66 . It is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
“1-Tert-butylimidazole-4-carboxylic acid;hydrochloride” is a powder with a molecular weight of 204.66 . It is stored at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
1-Tert-butylimidazole-4-carboxylic acid hydrochloride plays a role in the synthesis and characterization of various chemical compounds. For instance, it has been involved in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound characterized by spectroscopic methods and X-ray diffraction, indicating its utility in molecular architecture studies (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
In terms of biological evaluation, this compound has been used in the synthesis of chemical entities that are later screened for various biological activities, such as antibacterial and anthelmintic activity. The synthesized compounds, including those involving 1-tert-butylimidazole derivatives, are tested in vitro to evaluate their potential medical applications (Sanjeevarayappa et al., 2015).
Medicinal Chemistry
In medicinal chemistry, 1-tert-butylimidazole-4-carboxylic acid hydrochloride derivatives have been explored for their potential in developing anticancer and antimicrobial agents. Notably, complexes of palladium, gold, and silver with 1-benzyl-3-tert-butylimidazol-2-ylidene demonstrated significant anticancer and antimicrobial properties, highlighting the compound's role in developing metallopharmaceutical agents (Ray et al., 2007).
Organic Chemistry
1-Tert-butylimidazole derivatives have also been investigated in organic chemistry for synthesizing various organic compounds. For example, studies have been conducted on the synthesis and reactions of 1-tert-butyl-2-diphenylphosphino-imidazole, leading to insights into metalation reactions and the formation of various analytical compounds (Sauerbrey et al., 2011).
Hydrogen Bonding Studies
Research on the hydrogen bonding properties of 1-tert-butylimidazole complexes has provided valuable information on intermolecular interactions, particularly in the context of carboxylic acids and imidazoles. This research is instrumental in understanding the behavior of these compounds in various environments, including their potential pharmaceutical applications (Cassidy, Reinhardt, Cleland, & Frey, 1999).
Coordination Chemistry
In coordination chemistry, derivatives of 1-tert-butylimidazole-4-carboxylic acid hydrochloride have been used to develop novel coordination polymers, which are crucial for understanding metal-organic frameworks and their potential applications in catalysis, gas storage, and separation technologies (Liu et al., 2012).
Safety and Hazards
The safety information available indicates that “1-Tert-butylimidazole-4-carboxylic acid;hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Orientations Futures
While specific future directions for “1-Tert-butylimidazole-4-carboxylic acid;hydrochloride” are not available, imidazole and benzimidazole bioactive heterocycles are being widely explored and utilized by the pharmaceutical industry for drug discovery . This suggests that there may be potential for future research and development involving “1-Tert-butylimidazole-4-carboxylic acid;hydrochloride”.
Propriétés
IUPAC Name |
1-tert-butylimidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-8(2,3)10-4-6(7(11)12)9-5-10;/h4-5H,1-3H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBCFCRHHTWVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

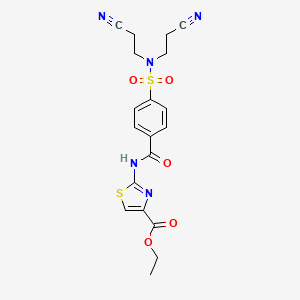

![N-(4-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2430668.png)

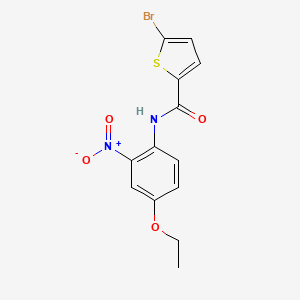
![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate](/img/structure/B2430671.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2430676.png)
![5-{3-oxo-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2430677.png)
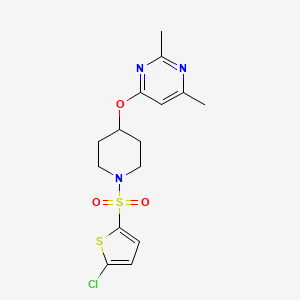


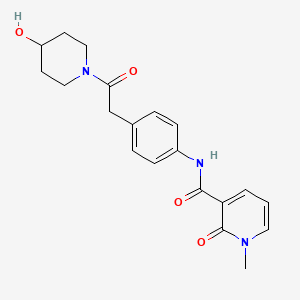
![5-chloro-2-(methylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B2430687.png)